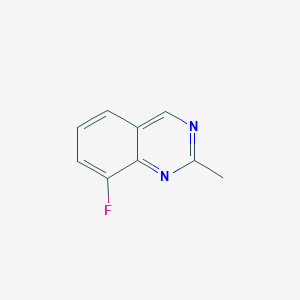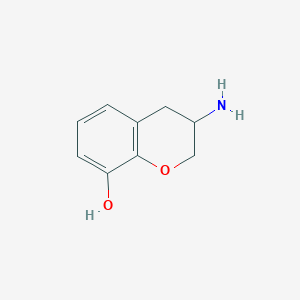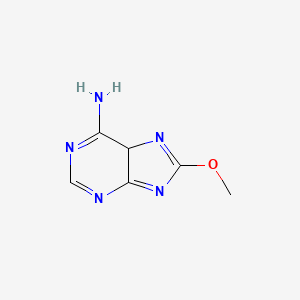
7-Methoxyquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Methoxyquinazolin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with Grignard reagents to yield intermediate derivatives, which are then cyclized with acid chlorides, anhydrides, or formates to form the desired quinazoline derivative . Other methods include Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
7-Methoxyquinazolin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Cyclization: Cyclization reactions often involve acid chlorides, anhydrides, or formates to form quinazoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methoxyquinazolin-2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antifungal agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.
Industrial Applications: It serves as an intermediate in the synthesis of other quinazoline derivatives, which are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Methoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) enzyme, which plays a crucial role in cell proliferation and survival . By inhibiting EGFR, these compounds can exert anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
7-Methoxyquinazolin-2-amine can be compared with other similar compounds, such as:
Quinazolinone Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinoxaline Derivatives: Quinoxalines are another class of nitrogen-containing heterocycles with diverse pharmacological effects, including antifungal, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its specific substituent (methoxy group) at the 7-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-methoxyquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-7-3-2-6-5-11-9(10)12-8(6)4-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJRPNSAGRIIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)





![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)
![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)

